N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Description
N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a heterocyclic compound featuring a partially saturated benzothiazole core with a methyl group at position 5 and a ketone group at position 5.
Properties
IUPAC Name |
N-(5-methyl-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-5-3-7-9(8(14)4-5)15-10(12-7)11-6(2)13/h5H,3-4H2,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDLGTMTJYEEAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=O)C1)SC(=N2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601175044 | |
| Record name | N-(4,5,6,7-Tetrahydro-5-methyl-7-oxo-2-benzothiazolyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601175044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946387-06-0 | |
| Record name | N-(4,5,6,7-Tetrahydro-5-methyl-7-oxo-2-benzothiazolyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946387-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4,5,6,7-Tetrahydro-5-methyl-7-oxo-2-benzothiazolyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601175044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of this compound is C10H12N2OS, with a molecular weight of 224.28 g/mol. The compound features a benzothiazole core structure known for its diverse biological properties.
Research indicates that compounds containing the benzothiazole moiety exhibit various biological activities through several mechanisms:
- Antimicrobial Activity : Benzothiazole derivatives have demonstrated significant antimicrobial properties against a range of pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
- Anticancer Properties : Some studies suggest that benzothiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting proliferation through cell cycle arrest.
- Anti-inflammatory Effects : Compounds like this compound may reduce inflammation by inhibiting cyclooxygenase (COX) enzymes and modulating pro-inflammatory cytokines.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Tested Against | IC50/EC50 Values | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 µM | Inhibition of cell wall synthesis |
| Anticancer | MCF-7 breast cancer cells | 12 µM | Induction of apoptosis |
| Anti-inflammatory | LPS-induced RAW 264.7 cells | 20 µM | Inhibition of COX enzymes |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various benzothiazole derivatives against common pathogens. This compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections.
- Cancer Research : In vitro studies on MCF-7 breast cancer cells revealed that the compound significantly inhibited cell growth and induced apoptosis. The study utilized flow cytometry and Western blot analysis to confirm the activation of apoptotic markers such as caspase 3 and PARP cleavage.
- Inflammation Models : In a model of inflammation induced by lipopolysaccharides (LPS), this compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), demonstrating its potential in managing inflammatory diseases.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent and Core Heterocycle Variations
Comparison with Benzothiazole Derivatives
Patent Compounds (EP3 348 550A1) :
Derivatives such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () feature an aromatic benzothiazole core with trifluoromethyl substituents. The trifluoromethyl group is electron-withdrawing, enhancing metabolic stability and lipophilicity compared to the target compound’s methyl and oxo groups. These analogs are designed for pharmaceutical applications, likely leveraging their aromatic cores for π-π stacking interactions in target binding.- Adamantane-Methoxy Analogue: 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide () incorporates a bulky adamantyl group and methoxy substituent. In contrast, the target compound’s tetrahydrobenzothiazole core and oxo group may favor solubility and hydrogen bonding.
Comparison with Thiadiazole Metabolites
Methazolamide metabolites, such as N-[3-methyl-5-mercapto-1,3,4-thiadiazol-2-yl]acetamide (MSH) (), share an acetamide side chain but differ in their heterocyclic core (thiadiazole vs. benzothiazole). Thiadiazoles are smaller and more electron-deficient, which may influence metabolic pathways and reactivity.
Physicochemical and Pharmacological Implications
Solubility and Hydrogen Bonding
- Trifluoromethyl-substituted benzothiazoles () exhibit increased lipophilicity, favoring membrane permeability but possibly reducing solubility.
Metabolic Stability
Crystallographic and Conformational Insights
- The adamantane-methoxy analog () exhibits intermolecular N–H···N and C–H···O hydrogen bonds, as well as S···S interactions, which stabilize its crystal lattice. The target compound’s oxo group may similarly participate in H-bonding networks, though its partially saturated core could reduce planarity and alter packing efficiency.
Comparative Data Table
Q & A
What are the established synthetic routes for N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide, and how are reaction conditions optimized?
Answer:
The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a benzothiazole precursor (e.g., 5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine) with chloroacetyl chloride in the presence of a base like triethylamine. The reaction is refluxed in a polar aprotic solvent (e.g., DMF) for 4–6 hours, monitored by TLC for completion . Post-reaction, the product is isolated via filtration, purified by recrystallization (e.g., using pet-ether), and characterized by -NMR and -NMR to confirm regioselectivity . Optimization involves adjusting molar ratios, solvent polarity, and temperature to minimize byproducts like over-alkylated derivatives.
How is the molecular structure of this compound validated, and what crystallographic challenges arise?
Answer:
X-ray crystallography is the gold standard for structural validation. The compound’s bicyclic benzothiazole core and acetamide substituent are confirmed via single-crystal diffraction. Challenges include obtaining high-quality crystals due to the compound’s low solubility in common solvents (e.g., methanol or DMSO). SHELXL software is often used for refinement, leveraging intermolecular hydrogen bonds (e.g., N–H···O or C–H···F interactions) to stabilize the lattice . For insoluble derivatives, spectroscopic methods like -NMR coupling constants and 2D-COSY are employed to infer spatial arrangements .
What in vitro assays are used to evaluate its anti-inflammatory and anticancer activity?
Answer:
- Anti-inflammatory activity: Assessed via inhibition of albumin denaturation (bovine serum albumin, BSA) at 50–100 µM concentrations, with absorbance measured at 660 nm. Positive controls (e.g., diclofenac) are used to validate assay conditions .
- Anticancer activity: Screened against NCI-60 cell lines using MTT assays. IC values are calculated, with mechanistic follow-up via apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) .
How do researchers resolve contradictions in bioactivity data across studies?
Answer:
Discrepancies often arise from variations in assay protocols or cell line specificity. For example:
- Anti-inflammatory results: Differences in BSA concentration or incubation time (e.g., 1 hour vs. 2 hours) can alter denaturation rates. Meta-analysis of raw data (e.g., % inhibition vs. control) and standardized protocols (e.g., fixed pH/temperature) are recommended .
- Enzyme inhibition: For carbonic anhydrase (CA) isoforms (CA I, II, IX, XII), selectivity is confirmed using recombinant enzymes and competitive inhibition assays. Contradictory Ki values are resolved by cross-validating with fluorescence-based activity assays .
What computational methods are employed to predict its binding affinity and pharmacokinetics?
Answer:
- Molecular docking: AutoDock Vina or Schrödinger Suite is used to model interactions with targets like CA II or Wnt/β-catenin. The benzothiazole ring’s electron-withdrawing groups are critical for hydrogen bonding with active-site residues (e.g., Thr199 in CA II) .
- ADME prediction: SwissADME predicts logP (~2.5), PSA (~90 Ų), and poor blood-brain barrier penetration. MD simulations (GROMACS) assess stability in aqueous environments, with RMSD values <2 Šover 100 ns indicating stable ligand-receptor complexes .
How are transition metal complexes of this compound synthesized, and what enhances their bioactivity?
Answer:
Metal complexes (e.g., Cu(II), Zn(II)) are prepared by refluxing the compound with metal salts (e.g., CuCl) in ethanol. The thiazole nitrogen and carbonyl oxygen act as bidentate ligands. Enhanced bioactivity (e.g., antimicrobial or anticancer) is achieved by:
- Tuning ligand geometry: Bulky substituents improve lipophilicity and membrane penetration.
- Redox-active metals: Cu(II) complexes generate ROS, inducing oxidative stress in cancer cells . Characterization includes ESI-MS for metal-ligand stoichiometry and cyclic voltammetry for redox potential analysis.
What are the best practices for handling solubility and stability issues during in vivo studies?
Answer:
- Solubility: Use DMSO for stock solutions (≤10% v/v in saline), with sonication to disperse aggregates. For insoluble derivatives, nanoformulation (e.g., PLGA nanoparticles) improves bioavailability .
- Stability: Store lyophilized powder at -20°C under argon. In plasma, stability is assessed via HPLC at 0, 6, 12, and 24 hours, with degradation products identified by LC-MS .
How is the compound’s role in Wnt/β-catenin signaling investigated experimentally?
Answer:
- In vitro: Luciferase reporter assays (TOPFlash) in HEK293T cells quantify β-catenin transcriptional activity. IWP-2, a known Wnt inhibitor, serves as a positive control .
- In vivo: Zebrafish embryos are treated with the compound (1–10 µM) and assessed for axis patterning defects (e.g., truncated tails) via bright-field microscopy.
What analytical techniques differentiate polymorphic forms of this compound?
Answer:
- PXRD: Distinct diffraction peaks (e.g., 2θ = 12.5°, 18.7°) identify polymorphs.
- DSC: Melting endotherms vary by 5–10°C between forms.
- Raman spectroscopy: C=O stretching modes shift from 1680 cm (Form I) to 1665 cm (Form II) due to hydrogen-bonding differences .
How do researchers address toxicity concerns in preclinical development?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
